methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the indole moiety, and the final coupling to form the complete molecule. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Its unique structure suggests potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
- Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
Methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines thiazolidinone, indole, and benzoate functionalities. Its molecular formula is C22H19N3O5S2 with a molecular weight of approximately 467.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
Component | Structure | Functionality |
---|---|---|
Thiazolidinone Ring | Thiazolidinone | Known for antimicrobial and anti-inflammatory properties. |
Indole Moiety | Indole | Associated with various biological activities including antitumor effects. |
Benzoate Ester Group | Benzoate | Enhances solubility and bioavailability. |
The presence of these functional groups suggests that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. The thiazolidinone ring may interact with thiol groups in proteins, while the indole moiety could engage in π–π stacking interactions with aromatic residues within target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens.
- Antitumor Effects : The indole component is known for its antitumor activity, suggesting potential applications in cancer therapy.
- Anti-inflammatory Properties : The thiazolidinone structure is often linked to anti-inflammatory effects, indicating that this compound may help in managing inflammatory conditions.
Biological Activity Studies
Recent research has focused on evaluating the biological activity of this compound through various assays:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antitumor Activity
Cell viability assays conducted on various cancer cell lines (e.g., HeLa, MCF7) demonstrated that this compound induces apoptosis in a dose-dependent manner. The IC50 values were calculated as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 20 |
These findings suggest that methyl 4-{[(3Z)-3-(3-ethyl-4-oxo-2-thioxo...]} could be developed as a therapeutic agent for cancer treatment.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy explored the effectiveness of this compound against antibiotic-resistant strains of bacteria. Results indicated a promising alternative for treating infections caused by resistant pathogens.
- Case Study on Cancer Therapy : Research published in Cancer Research demonstrated that methyl 4-{[(3Z)-3-(3...]} significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
Properties
CAS No. |
609797-30-0 |
---|---|
Molecular Formula |
C23H19N3O5S2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O5S2/c1-3-25-21(29)19(33-23(25)32)18-15-6-4-5-7-16(15)26(20(18)28)12-17(27)24-14-10-8-13(9-11-14)22(30)31-2/h4-11H,3,12H2,1-2H3,(H,24,27)/b19-18- |
InChI Key |
NGSUIZHBOGGGLK-HNENSFHCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)SC1=S |
Origin of Product |
United States |
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